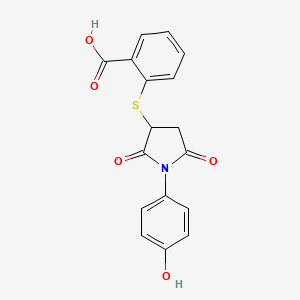

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as HDTB and is a thioester derivative of 1,3-diketone.

Scientific Research Applications

Photophysical Properties of Coordination Polymers

Research on aromatic carboxylic acids, similar to the compound of interest, has led to the synthesis of lanthanide-based coordination polymers. These polymers are characterized for their photophysical properties, providing insights into the potential application of similar compounds in light harvesting and luminescence. Lanthanide complexes synthesized from derivatives of benzoic acid exhibit bright luminescence, indicating their utility in solid-state applications and the design of luminescent materials (Sivakumar et al., 2011).

Antioxidant Activity of Derivatives

A study on derivatives of carboxylic acid, including similar structural components to the compound , demonstrated significant antioxidant activity. These compounds, through the DPPH radical scavenging method, showed promising results as potent antioxidants, highlighting the potential of such chemical structures in developing antioxidant agents (Tumosienė et al., 2019).

Analytical and Synthetic Applications

Analytical methods have been developed for phenolic acids, akin to the compound under discussion, facilitating their conversion into derivatives amenable to gas chromatography. This research showcases the adaptability of these compounds in analytical chemistry for derivatization and analysis, which could be crucial for chemical characterization and synthesis processes (Hušek, 1992).

Herbicidal Activity and HPPD Inhibition

Compounds incorporating elements from benzoic acid have been designed and synthesized for herbicidal activity, specifically as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This research suggests the potential of structurally related compounds for agricultural applications, particularly in the development of new herbicides (Fu et al., 2021).

Liquid Crystalline Properties

Studies on supramolecular liquid crystalline complexes formed by hydrogen-bonding interactions involving benzoic acid derivatives reveal that such compounds can exhibit enantiotropic nematic phases. This implies potential applications in materials science, particularly in the design and development of new liquid crystalline materials (Alaasar & Tschierske, 2019).

Mechanism of Action

Target of Action

It is known that azobenzenes, a class of compounds to which this molecule belongs, often interact with various proteins and enzymes in the body .

Mode of Action

This property allows them to modulate biological systems in a light-dependent manner .

Biochemical Pathways

The compound is a type of azobenzene, which are organonitrogen aromatic compounds that contain a central azo group . The biosynthesis of phenolic compounds, such as this one, often involves the shikimate and phenylpropanoid pathways . These pathways are crucial for the production of a wide range of secondary metabolites in plants .

Result of Action

This allows for precise spatial and temporal control over their effects .

Action Environment

Environmental factors such as light conditions can significantly influence the action of azobenzenes, including 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid. The presence of light can trigger structural changes in these compounds, altering their interaction with their targets .

properties

IUPAC Name |

2-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5S/c19-11-7-5-10(6-8-11)18-15(20)9-14(16(18)21)24-13-4-2-1-3-12(13)17(22)23/h1-8,14,19H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFYIWPWMFLPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)SC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)

![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)

![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2427482.png)

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2427484.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2427488.png)

![2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427490.png)

![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)